REACTION_SMILES
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[CH3:1][I:2].[CH3:4][O:5][c:6]1[cH:7][c:8]2[c:9]([cH:15][cH:16]1)[C:10](=[O:14])[CH2:11][CH2:12][O:13]2.[Cl-:17].[Mg:3].[NH4+:18]>>[CH3:1][C:10]1([OH:14])[c:9]2[c:8]([cH:7][c:6]([O:5][CH3:4])[cH:16][cH:15]2)[O:13][CH2:12][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)OCCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)OCCC2(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |